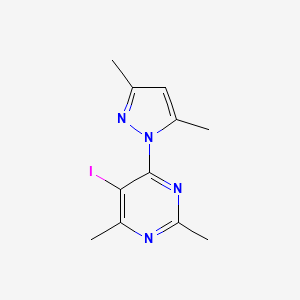![molecular formula C18H18N2O6S2 B2862145 methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate CAS No. 2320928-69-4](/img/structure/B2862145.png)
methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate is a complex organic compound with a unique structure that includes a furan ring, a thiophene ring, and a sulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate typically involves multi-step organic reactions The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling through a sulfamoyl linkage
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfamoyl and carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
Aplicaciones Científicas De Investigación
Methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxy-2,2-dithiophen-2-ylacetate: Shares structural similarities with the thiophene and furan rings.
Indole derivatives: Known for their diverse biological activities and structural complexity.
Uniqueness
Methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate is unique due to its combination of a furan ring, a thiophene ring, and a sulfamoyl group, which confer distinct chemical and biological properties not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
methyl N-[4-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S2/c1-25-18(22)20-12-4-6-13(7-5-12)28(23,24)19-11-14(21)15-8-9-16(26-15)17-3-2-10-27-17/h2-10,14,19,21H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWWQGHAVYZVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2862063.png)
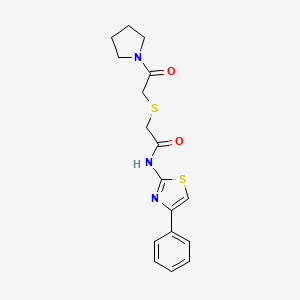
![4-nitro-N-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2862066.png)
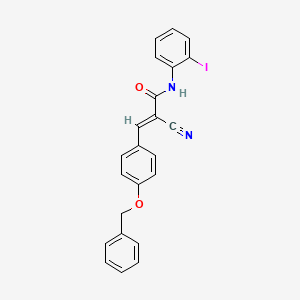
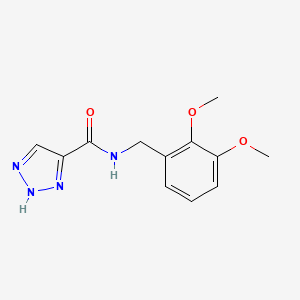
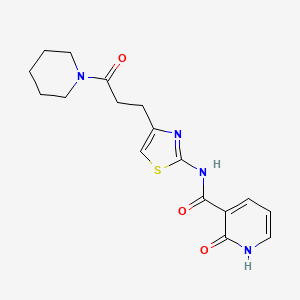
![Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate](/img/structure/B2862076.png)
![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2862079.png)
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2862080.png)
![(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B2862081.png)
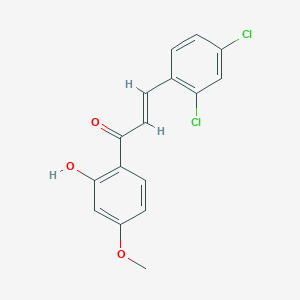
![N-(3-acetylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2862083.png)
![1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B2862084.png)
